methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate
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Overview
Description
Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes an indene moiety, a benzodiazepine core, and a thioether linkage. Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders.
Mechanism of Action
Action Environment
Environmental factors (e.g., pH, liver function, drug interactions) influence its efficacy and stability. Avoid concurrent use with other CNS depressants.
Remember, while we’ve pieced together information from related compounds, specific data on this particular derivative is scarce. Researchers continue to explore its therapeutic potential, and perhaps one day, we’ll unravel its secrets completely! 🧪🔍
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Synthesis of the Benzodiazepine Core: The benzodiazepine core is formed through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the benzodiazepine intermediate with a thiol compound in the presence of a base.
Final Esterification: The final step involves the esterification of the intermediate compound with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is unique due to its specific structural features, such as the indene moiety and thioether linkage, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence its binding affinity, efficacy, and metabolic stability.
Properties
IUPAC Name |
methyl 2-[4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-23(28)13-18-12-22(26-20-8-3-2-7-19(20)24-18)30-14-21(27)25-17-10-9-15-5-4-6-16(15)11-17/h2-3,7-12,24H,4-6,13-14H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZHITJGKPMCHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC4=C(CCC4)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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